molecular formula C11H14ClFN4O B2652864 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2202504-58-1

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide

Cat. No.: B2652864
CAS No.: 2202504-58-1
M. Wt: 272.71
InChI Key: NLXCEVDZZDSPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide (CAS 2202504-58-1) is a chemical compound with the molecular formula C 11 H 14 ClFN 4 O and a molecular weight of 272.70 g/mol . This pyrrolidine and chloropyrimidine-containing scaffold is designed for research applications only. Its molecular structure features a 5-chloropyrimidine group, a fluorinated pyrrolidine ring, and a N,N-dimethylcarboxamide moiety, which collectively make it a valuable intermediate in medicinal chemistry and drug discovery efforts . The specific physicochemical properties, mechanism of action, and biological activity of this compound are areas of ongoing scientific investigation. Researchers are exploring its potential as a key building block for developing targeted therapeutic agents. Its structural features are commonly found in compounds studied for their inhibitory effects on various biological targets, such as protein-protein interactions . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN4O/c1-16(2)9(18)11(13)3-4-17(7-11)10-14-5-8(12)6-15-10/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXCEVDZZDSPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(C1)C2=NC=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 5-chloropyrimidine with a fluorinated pyrrolidine derivative under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents/Modifications Biological Target/Application Key Properties/Findings
Target Compound Pyrrolidine 5-Chloropyrimidin-2-yl, 3-fluoro, N,N-dimethylcarboxamide Likely GPR119 (inferred) Enhanced metabolic stability due to fluorine; potential solubility from carboxamide
Compound 24 () Piperidine 5-Chloropyrimidin-2-yl, fused dihydrooxazin Undisclosed Synthesized in 58% yield; yellowish solid; likely lower conformational flexibility vs. pyrrolidine
BMS-903452 () Piperidin-4-yloxy Pyridin-2-one, 2-fluoro-4-(methylsulfonyl)phenyl GPR119 (antidiabetic candidate) Demonstrated oral efficacy; methylsulfonyl group enhances potency
Semple et al. GPR119 Agonist () Piperazine Pyrimidin-2-yl, trifluoromethylphenyl GPR119 First orally efficacious agonist; piperazine improves binding affinity
Impurity MM0464.14 () Piperazine Azaspiro[4.5]decane-dione, butyl linker Pharmaceutical impurity Highlighted in regulatory guidelines; underscores synthetic challenges in piperazine analogs

Key Structural Insights:

  • Pyrrolidine vs. However, piperazine analogs (e.g., Semple et al.) benefit from dual nitrogen atoms for hydrogen bonding .
  • Fluorine Substitution: The 3-fluoro group in the target compound may reduce metabolic oxidation, a common advantage over non-fluorinated analogs like Compound 24 .
  • Carboxamide vs. Sulfonyl/Ester Groups : The N,N-dimethylcarboxamide likely enhances solubility relative to BMS-903452’s methylsulfonyl group or impurity MM0464.14’s ester moiety .

Pharmacological Performance:

  • While direct activity data for the target compound is absent, analogs like BMS-903452 (EC₅₀ = 0.8 nM for GPR119) and Semple et al.’s agonist (EC₅₀ = 100 nM) suggest that structural modifications significantly impact potency. The target compound’s fluorine and carboxamide may position it between these extremes .
  • The dimethylcarboxamide group could reduce hepatic clearance compared to ester-containing impurities (), aligning with trends in prodrug design .

Biological Activity

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the menin-MLL interaction, which is crucial in various types of cancers. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Pyrimidine ring : The presence of a 5-chloropyrimidine moiety contributes to its biological activity.
  • Fluorinated pyrrolidine : The 3-fluoro group enhances binding affinity to biological targets.
  • Dimethyl substitution : The N,N-dimethyl group increases lipophilicity, affecting absorption and distribution.

Molecular Formula

The molecular formula for this compound is C11H13ClFN3OC_{11}H_{13}ClFN_3O with a molecular weight of approximately 245.69 g/mol.

The primary biological activity of this compound revolves around its role as an inhibitor of the menin-MLL interaction. This interaction is pivotal in the development of certain leukemias, particularly those involving MLL gene rearrangements. Inhibition can lead to reduced proliferation of cancer cells.

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against various bacterial strains. It has shown promising results against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure suggests it may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while the compound exhibits significant antibacterial activity, it maintains a favorable safety profile with minimal cytotoxic effects on mammalian cell lines. This is crucial for potential therapeutic applications where selectivity for bacterial versus human cells is necessary.

Case Studies

  • Inhibition of Menin-MLL Interaction : In vitro studies indicated that this compound effectively inhibits menin binding to MLL fusion proteins, leading to apoptosis in leukemia cell lines.
  • Antibacterial Efficacy : A comparative study showed that this compound outperformed several standard antibiotics in inhibiting MRSA growth, suggesting its potential as a novel antibacterial agent.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile indicates that the compound has:

  • Good oral bioavailability due to its lipophilic nature.
  • Moderate clearance rates , suggesting potential for sustained therapeutic levels in systemic circulation.

Data Summary

PropertyValue
Molecular Weight245.69 g/mol
SolubilitySoluble in DMSO and ethanol
LipophilicityLog P = 3.5
Antibacterial SpectrumActive against MRSA
CytotoxicityLow cytotoxicity on mammalian cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with halogenated pyrimidine intermediates. Nucleophilic substitution is critical for introducing the pyrrolidine moiety. Key steps include:

  • Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under controlled temperatures (50–80°C) in polar aprotic solvents like DMF .
  • Carboxamide formation : Coupling via EDC/HOBt-mediated reactions in dichloromethane at room temperature .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Optimization : Reaction yields improve with anhydrous conditions, inert atmospheres (N₂/Ar), and real-time monitoring via TLC/HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at pyrimidine C5, fluorine at pyrrolidine C3) .
  • LC-MS : High-resolution MS for molecular weight validation (e.g., expected m/z ~300–350 g/mol) and purity assessment (>95%) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemistry confirmation, if crystallizable .

Q. What preliminary biological assays are recommended to explore its therapeutic potential?

  • Screening Workflow :

  • Enzyme inhibition : Dose-response assays (e.g., kinase or protease targets) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
  • Solubility/stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) studies at 37°C .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Approaches :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .
  • QSAR modeling : Train models on analog datasets to correlate structural features (e.g., Cl/F substitution, carboxamide conformation) with activity .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to guide fluorination strategies .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Troubleshooting :

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation .
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .

Q. How can reaction mechanisms for key synthetic steps (e.g., fluorination) be experimentally validated?

  • Mechanistic Probes :

  • Isotopic labeling : ¹⁸O/²H tracing to track nucleophilic attack pathways .
  • Kinetic studies : Variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡) .
  • Intermediate trapping : Use stabilizing agents (e.g., crown ethers) to isolate transient species for MS analysis .

Q. What advanced statistical methods optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) :

  • Response Surface Methodology (RSM) : Central composite design to model interactions between temperature, solvent polarity, and catalyst loading .
  • PAT tools : In-line FTIR for real-time monitoring of reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.